molecular formula C25H23ClF2N4O3 B11080759 (2-Chloro-4,5-difluorophenyl)(4-{4-nitro-3-[(2-phenylethyl)amino]phenyl}piperazin-1-yl)methanone

(2-Chloro-4,5-difluorophenyl)(4-{4-nitro-3-[(2-phenylethyl)amino]phenyl}piperazin-1-yl)methanone

Cat. No.: B11080759
M. Wt: 500.9 g/mol
InChI Key: UAEALGCZJKDYJC-UHFFFAOYSA-N
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Description

(2-Chloro-4,5-difluorophenyl)(4-{4-nitro-3-[(2-phenylethyl)amino]phenyl}piperazin-1-yl)methanone is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique combination of functional groups, making it a subject of interest for researchers exploring new chemical reactions and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-4,5-difluorophenyl)(4-{4-nitro-3-[(2-phenylethyl)amino]phenyl}piperazin-1-yl)methanone typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aryl halides and boronic acids . The reaction conditions often include a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate reagents, catalysts, and reaction conditions to maximize yield and minimize by-products. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-4,5-difluorophenyl)(4-{4-nitro-3-[(2-phenylethyl)amino]phenyl}piperazin-1-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles like amines or thiols, solvents such as dimethylformamide or ethanol.

Major Products

    Reduction of Nitro Group: Formation of the corresponding amine.

    Substitution Reactions: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology and Medicine

In biological and medicinal research, (2-Chloro-4,5-difluorophenyl)(4-{4-nitro-3-[(2-phenylethyl)amino]phenyl}piperazin-1-yl)methanone is investigated for its potential pharmacological activities. It may serve as a lead compound for developing new drugs targeting specific biological pathways or diseases.

Industry

In the industrial sector, this compound can be used in the development of advanced materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of (2-Chloro-4,5-difluorophenyl)(4-{4-nitro-3-[(2-phenylethyl)amino]phenyl}piperazin-1-yl)methanone involves its interaction with molecular targets in biological systems. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperazine moiety may also contribute to its binding affinity for specific receptors or enzymes, modulating their activity and influencing cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups, which allows for diverse chemical reactivity and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C25H23ClF2N4O3

Molecular Weight

500.9 g/mol

IUPAC Name

(2-chloro-4,5-difluorophenyl)-[4-[4-nitro-3-(2-phenylethylamino)phenyl]piperazin-1-yl]methanone

InChI

InChI=1S/C25H23ClF2N4O3/c26-20-16-22(28)21(27)15-19(20)25(33)31-12-10-30(11-13-31)18-6-7-24(32(34)35)23(14-18)29-9-8-17-4-2-1-3-5-17/h1-7,14-16,29H,8-13H2

InChI Key

UAEALGCZJKDYJC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC(=C(C=C2)[N+](=O)[O-])NCCC3=CC=CC=C3)C(=O)C4=CC(=C(C=C4Cl)F)F

Origin of Product

United States

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